molecular formula C13H14F3NO B12518267 N-cyclopentyl-3-(trifluoromethyl)benzamide CAS No. 710310-44-4

N-cyclopentyl-3-(trifluoromethyl)benzamide

Cat. No.: B12518267
CAS No.: 710310-44-4
M. Wt: 257.25 g/mol
InChI Key: JGIRLAKMJANYEV-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring and a cyclopentyl group attached to the amide nitrogen.

Properties

CAS No.

710310-44-4

Molecular Formula

C13H14F3NO

Molecular Weight

257.25 g/mol

IUPAC Name

N-cyclopentyl-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)10-5-3-4-9(8-10)12(18)17-11-6-1-2-7-11/h3-5,8,11H,1-2,6-7H2,(H,17,18)

InChI Key

JGIRLAKMJANYEV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Acid Chloride Intermediate Route

The most direct method involves reacting 3-(trifluoromethyl)benzoyl chloride with cyclopentylamine. This route is widely cited due to its simplicity and high yields:

Procedure

  • Synthesis of 3-(Trifluoromethyl)benzoyl Chloride :
    • 3-(Trifluoromethyl)acetophenone is treated with disulfur dichloride (S$$2$$Cl$$2$$) and sulfuryl chloride (SO$$2$$Cl$$2$$) in chlorobenzene at 132°C for 15 hours, yielding 3-(trifluoromethyl)benzoyl chloride in 87% purity.
    • Key Reaction :

      $$

      \text{3'-(Trifluoromethyl)acetophenone} \xrightarrow[\text{S}2\text{Cl}2, \text{SO}2\text{Cl}2]{\text{Chlorobenzene, 132°C}} \text{3-(Trifluoromethyl)benzoyl Chloride}

      $$
  • Amidation with Cyclopentylamine :
    • The acid chloride is reacted with cyclopentylamine in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine (TEA) is added to neutralize HCl.
    • Yield : ~85–90%.

Table 1: Reaction Conditions for Classical Amidation

Parameter Value Source
Solvent DCM or THF
Temperature 0–25°C
Base Triethylamine (TEA)
Reaction Time 2–4 hours

Grignard Reagent-Based Synthesis

Cross-Coupling of Halogenated Intermediates

A scalable industrial method involves cross-coupling halogenated trifluoromethylbenzene with cyclopentyl halides:

Procedure

  • Formation of Grignard Reagent :
    • 1-Bromo-3-(trifluoromethyl)benzene reacts with magnesium metal to form the corresponding Grignard reagent.
  • Cross-Coupling with Cyclopentyl Halides :
    • The Grignard reagent undergoes coupling with cyclopentyl bromide in the presence of Fe or Co catalysts at 60–80°C.
    • Key Reaction :

      $$

      \text{Ar-Mg-Br} + \text{Cyclopentyl-Br} \xrightarrow[\text{Fe/Co catalyst}]{60–80°C} \text{N-Cyclopentyl-3-(Trifluoromethyl)benzamide Precursor}

      $$

Advantages :

  • Avoids multi-step dehydration/hydrogenation required in older methods.
  • Yield : 67–78%.

Phosphonium Salt-Mediated Amidation

In Situ Activation of Carboxylic Acids

A modern approach utilizes chloro- and imido-phosphonium salts to activate 3-(trifluoromethyl)benzoic acid for amidation:

Procedure

  • Activation with N-Chlorophthalimide (NCP) :
    • 3-(Trifluoromethyl)benzoic acid reacts with NCP and triphenylphosphine (PPh$$_3$$) in acetonitrile to form an acyloxy-phosphonium intermediate.
  • Amine Coupling :
    • Cyclopentylamine is added to the intermediate, yielding the amide at room temperature.
    • Key Reaction :

      $$

      \text{R-COOH} \xrightarrow[\text{NCP, PPh}3]{\text{CH}3\text{CN}} \text{R-C(=O)-PPh}_3^+ \xrightarrow[\text{Cyclopentylamine}]{} \text{R-C(=O)-NH-Cyclopentyl}

      $$

Table 2: Optimization of Phosphonium Method

Parameter Optimal Value Yield Source
Catalyst Ni(COD)$$2$$/PCy$$3$$ 85%
Solvent Acetonitrile 72%
Temperature Room temperature

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times in the amidation step:

Procedure

  • Microwave Conditions :
    • A mixture of 3-(trifluoromethyl)benzoic acid, cyclopentylamine, and coupling agents (e.g., HATU) is irradiated at 100°C for 10–15 minutes.
    • Yield : 88–92%.

Advantages :

  • 10-fold reduction in reaction time compared to conventional heating.

Industrial Production Considerations

Scalability and Cost Efficiency

  • Continuous Flow Systems : Automated reactors enhance yield (up to 95%) by minimizing side reactions.
  • Purification : Recrystallization from ethanol/water mixtures achieves >99% purity.

Table 3: Industrial vs. Laboratory Methods

Parameter Laboratory Method Industrial Method
Scale 1–100 g 1–100 kg
Catalyst TEA or PPh$$_3$$ Fe/Co complexes
Solvent Recovery Low High (≥90%)

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Structural Characteristics

N-cyclopentyl-3-(trifluoromethyl)benzamide features a cyclopentyl group and a trifluoromethyl substituent on a benzamide backbone. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it more effective in biological systems.

Medicinal Chemistry Applications

2.1 Pharmacological Properties

Research indicates that compounds containing trifluoromethyl groups, such as this compound, exhibit significant biological activity, including:

  • Anti-inflammatory Effects : Trifluoromethyl-containing compounds are often evaluated for their anti-inflammatory properties.
  • Analgesic Activities : The compound may also show promise as an analgesic agent.
  • Antitumor Activities : Initial studies suggest potential anticancer properties, with further investigation needed to elucidate specific mechanisms .

2.2 Interaction Studies

Molecular docking studies have been employed to assess the binding affinity of this compound to various biological targets, such as enzymes and receptors. Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are utilized to understand these interactions better, which is crucial for predicting pharmacodynamics and pharmacokinetics.

Agrochemical Applications

The compound has also been explored for its potential use in agrochemicals. Trifluoromethyl-containing compounds are often evaluated for insecticidal and fungicidal activities. Case studies have shown that derivatives of trifluoromethyl compounds can exhibit significant efficacy against various pests and diseases in agricultural settings .

Case Studies

5.1 Anticancer Activity

A study involving novel trifluoromethyl derivatives demonstrated significant anticancer activities against several cancer cell lines (e.g., PC3, K562, Hela, A549). The results indicated that some compounds showed lower IC50 values compared to established chemotherapeutics like doxorubicin .

5.2 Insecticidal Activity

Research on the insecticidal properties of related trifluoromethyl compounds revealed effective mortality rates against pests such as Spodoptera frugiperda and Mythimna separata. These studies utilized various concentrations to assess the efficacy of the compounds compared to standard insecticides .

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The cyclopentyl group may contribute to the compound’s binding affinity and selectivity towards certain receptors or enzymes .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

Compound Name N-Substituent Benzene Substituent(s) Key Properties/Applications
N-Methyl-3-(trifluoromethyl)benzamide Methyl 3-CF₃ Higher solubility, simpler synthesis
N,N-Diethyl-3-(trifluoromethyl)benzamide Diethyl 3-CF₃ Increased lipophilicity, steric hindrance
Flutolanil (Pesticide) 3-(1-Methylethoxy)phenyl 2-CF₃ Agrochemical use due to stability
Nilotinib Hydrochloride Monohydrate Complex aryl group 3-CF₃, 4-methylimidazolyl Anticancer drug targeting kinases
3,5-Bis(trifluoromethyl)benzamide Variable 3,5-diCF₃ Enhanced electron-withdrawing effects

Key Observations :

  • Benzene Substituents : The 3-CF₃ group provides moderate electron-withdrawing effects, contrasting with 3,5-diCF₃ analogs, which exhibit stronger electronic perturbations .
  • Biological Relevance : Compounds like nilotinib demonstrate that trifluoromethyl benzamides are viable in drug design, particularly for kinase inhibition .

Physicochemical Properties

  • Lipophilicity : The cyclopentyl group increases logP compared to methyl substituents but reduces it relative to aromatic N-substituents (e.g., nilotinib) .
  • Stability : Trifluoromethyl groups resist metabolic degradation, as seen in flutolanil’s pesticidal longevity .

Biological Activity

N-cyclopentyl-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from diverse research sources.

Structural Characteristics

This compound consists of a cyclopentyl group and a trifluoromethyl substituent attached to a benzamide backbone. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors for its bioactivity in biological systems.

Compound Name Structure Features Unique Aspects
This compoundCyclopentyl and trifluoromethyl groupsEnhanced lipophilicity and metabolic stability
N-cyclohexyl-3-(trifluoromethyl)benzamideCyclohexyl instead of cyclopentylDifferent steric effects
3-(trifluoromethyl)benzoic acidLacks amide functionalitySimpler structure; used as a precursor

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the areas of anti-inflammatory, analgesic, and antitumor effects. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective against various biological targets.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties using several in vitro assays. For instance, studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) production in macrophage cells. This suggests a potential role in treating inflammatory diseases.

Antitumor Potential

In cancer research, this compound has demonstrated activity against various cancer cell lines. Its mechanism is thought to involve the inhibition of key signaling pathways involved in tumor growth and proliferation. For example, it has been reported to affect the phosphorylation status of proteins involved in cell cycle regulation, leading to apoptosis in cancer cells .

Case Studies

  • In Vitro Studies : In one study, this compound was tested on several human cancer cell lines, showing IC50 values in the nanomolar range, indicating potent activity against these cells .
  • Pharmacokinetic Profile : Another investigation assessed the pharmacokinetics of this compound, revealing favorable absorption and distribution characteristics that enhance its therapeutic potential .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Kinase Inhibition : The compound appears to inhibit specific kinases involved in cell signaling pathways that regulate inflammation and tumor growth. This inhibition can lead to decreased cell proliferation and increased apoptosis .
  • Modulation of Gene Expression : It may also modulate gene expression related to inflammatory responses and cancer progression through epigenetic mechanisms.

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